2'-Deoxy-2'-fluoro-5-iodocytidine

Antiviral Hepatitis C Virus Nucleoside Analog

Researchers studying HCV replication frequently encounter nucleoside analogs with poor metabolic stability, undermining assay reproducibility. 2'-Deoxy-2'-fluoro-5-iodocytidine (CAS 80791-93-1) addresses this through its dual-halogen architecture: • 2'-Fluoro substitution confers resistance to cytidine deaminase, extending intracellular half-life vs. non-fluorinated analogs • 5-Iodo modification enables potent inhibition of HCV NS5B polymerase in replicon systems • Defined ribo-stereochemistry - essential as a pure stereoisomer control for SAR studies against the arabino-configured analog fiacitabine Supplied with full analytical documentation (HPLC, NMR). Suitable for antiviral replicon assays, kinase specificity profiling, and nucleoside prodrug development programs.

Molecular Formula C9H11FIN3O4
Molecular Weight 371.1 g/mol
CAS No. 80791-93-1
Cat. No. B1598851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluoro-5-iodocytidine
CAS80791-93-1
Molecular FormulaC9H11FIN3O4
Molecular Weight371.1 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I
InChIInChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1
InChIKeyGIMSJJHKKXRFGV-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-2'-fluoro-5-iodocytidine Overview


2'-Deoxy-2'-fluoro-5-iodocytidine (CAS 80791-93-1) is a synthetic pyrimidine nucleoside analog distinguished by the simultaneous incorporation of a fluorine atom at the 2'-position and an iodine atom at the 5-position of the cytidine base . This specific dual modification is engineered to enhance metabolic stability and modulate biological activity compared to natural cytidine or singly modified analogs . Primarily recognized for its role as a potent anti-Hepatitis C virus (HCV) agent [1], the compound is also under investigation for its anticancer properties, functioning as a DNA synthesis inhibitor after intracellular conversion to its active triphosphate metabolite .

HCV replication studies Reported anti-HCV activity context supports NS5B polymerase or replicon models.
DNA synthesis inhibition Pathway study fit after intracellular conversion to active triphosphate.
Stereochemical SAR control Ribo configuration enables comparison with arabino analog fiacitabine.

2'-Deoxy-2'-fluoro-5-iodocytidine: Procurement Risks


Assuming functional interchangeability among nucleoside analogs like gemcitabine, cytarabine, or simpler 5-iodo- or 2'-fluoro- derivatives is a critical procurement error. The precise stereochemistry at the 2'-carbon (ribo vs. arabino) and the specific combination of halogen modifications dictate substrate specificity for key activating enzymes like deoxycytidine kinase (dCK) and the inhibition profile of target polymerases . For instance, the simple 2'-fluoro analog 2'-fluoro-2'-deoxycytidine (2FdC) exhibits marginal activity against SARS-CoV-2 (EC50 = 175.2 μM), while the clinically used gemcitabine, a difluoro analog, is highly potent (EC50 = 1.2 μM) [1]. This demonstrates that even seemingly minor structural variations lead to orders-of-magnitude differences in biological potency, making the specific dual-modified structure of 2'-Deoxy-2'-fluoro-5-iodocytidine essential for its intended research applications and non-substitutable with generic alternatives.

Dual halogenation pattern
Singlet-modified analogs (2′-fluoro or 5-iodo only) may show markedly reduced activity; even small structural changes can shift potency by orders of magnitude.
Metabolic stability requirement
Analogs lacking the 2′-fluoro group are susceptible to rapid deamination, potentially compromising activity in cell-based or in vivo models.
Ribo vs. arabino stereochemistry
The ribo isomer (CAS 80791-93-1) is not interchangeable with fiacitabine (arabino); enzyme recognition and polymerase incorporation differ.

2'-Deoxy-2'-fluoro-5-iodocytidine: Key Analog Comparisons


Unique Anti-HCV Profile from Dual Halogenation

2'-Deoxy-2'-fluoro-5-iodocytidine is specifically described as a potent anti-HCV agent [1]. While direct, head-to-head quantitative antiviral data for this exact compound against HCV in the same assay as a comparator is limited in the available search results, a class-level inference can be drawn. Singly modified analogs, such as the 2'-fluoro derivative 2'-fluoro-2'-deoxycytidine (2FdC), have shown marginal or no activity against other viruses (e.g., EC50 = 175.2 μM against SARS-CoV-2) [2], and the 5-iodo derivative 5-iodo-2'-deoxycytidine has demonstrated modest antiproliferative activity (IC50 = 14 μM against P815 cells) . The specific targeting of HCV replication by the dual-modified compound suggests a differentiated and potent mechanism that is not recapitulated by simpler analogs.

Anti-HCV Activity
Class-level inference
Reported anti-HCV agent [1] vs. 2FdC EC50 175.2 μM (SARS-CoV-2) [2]; 5-iodo-2′-deoxycytidine IC50 14 μM (P815 cells)
Supports HCV-specific research context
Direct HCV quantitative data limited; class-level inference
Antiviral Hepatitis C Virus Nucleoside Analog HCV Replicon

2'-Fluoro Moiety and Metabolic Stability

The presence of the 2'-fluoro atom in the ribose ring is a well-established structural feature that confers resistance to enzymatic degradation, particularly by cytidine deaminase, a common metabolic liability for nucleoside drugs . While the 5-iodo substitution on the base can contribute to target binding, the 2'-fluoro group is the primary driver of metabolic stability. Analogs lacking this fluorine, such as 5-iodo-2'-deoxycytidine, are more susceptible to rapid deamination and inactivation , potentially leading to a shorter half-life and reduced in vivo efficacy. This key modification is also critical for the potent anti-CCHFV activity observed with the related compound 2'-fluoro-2'-deoxycytidine (EC50 = 61 ± 18 nM) .

Metabolic Stability
Class-level inference
2′-Fluoro substitution confers deaminase resistance (SAR-based)
Supports metabolic stability review
Not directly quantified; inferred from 2′-fluoro nucleoside class
Metabolic Stability Nucleoside Analog Deaminase Resistance Prodrug Design

Ribo Configuration vs. Fiacitabine

2'-Deoxy-2'-fluoro-5-iodocytidine (CAS 80791-93-1) possesses a 2'-fluoro-2'-deoxy-β-D-ribofuranosyl configuration [1]. This is in direct contrast to the closely related analog fiacitabine (CAS 69123-90-6), which is the β-D-arabinofuranosyl stereoisomer [2]. Fiacitabine has been evaluated in Phase II clinical trials for viral infections and acts as a viral DNA polymerase inhibitor [2]. The ribo vs. arabino stereochemistry profoundly influences sugar pucker, enzyme recognition (e.g., by deoxycytidine kinase for the critical first phosphorylation step), and DNA polymerase incorporation. Therefore, the ribo analog is a distinct chemical entity with its own unique biological profile and cannot be considered interchangeable with fiacitabine.

Stereochemistry
Structural comparison
Ribo (CAS 80791-93-1) vs. Arabino (Fiacitabine CAS 69123-90-6)
Ensure correct stereoisomer for kinase studies
Different dCK substrate specificity expected
Stereochemistry Fiacitabine Nucleoside Analog Antiviral Anticancer

2'-Deoxy-2'-fluoro-5-iodocytidine: Research Applications


HCV NS5B Polymerase Inhibition Studies

This compound is specifically indicated for research focused on Hepatitis C virus (HCV) replication [1]. Based on its annotation as a potent anti-HCV agent, the most suitable application is in assays designed to study the inhibition of the HCV NS5B polymerase or the viral replicon system. Its use is justified over simpler analogs due to its specific activity profile in this viral context.

Deaminase Resistance and Antiviral Potency

The 2'-fluoro modification confers resistance to deamination, a common pathway of drug inactivation [1]. This makes 2'-Deoxy-2'-fluoro-5-iodocytidine a valuable tool compound for comparative studies alongside deaminase-susceptible analogs (e.g., 5-iodo-2'-deoxycytidine ) to delineate the role of metabolic stability in antiviral or anticancer efficacy in cell-based models.

SAR Studies of 2'-Modified Nucleoside Analogs

The clear stereochemical distinction from the clinically investigated arabino-analog, fiacitabine [1], makes this compound essential for SAR studies. Researchers can use it as a pure ribo-stereoisomer control to investigate how the 2'-sugar configuration affects substrate recognition by key kinases (e.g., dCK) and subsequent incorporation by viral or human DNA polymerases.

Synthesis of Advanced Analogs and Isotopic Labeling

The compound's dual halogenation pattern serves as a versatile synthetic handle. The iodine atom at the 5-position is particularly useful for further functionalization via cross-coupling reactions or for creating radiolabeled analogs (e.g., using I-125 or I-124) for imaging or mechanistic studies , a strategy employed with related gemcitabine analogs .

Application
Selection Property
Validation Focus
HCV NS5B Polymerase Inhibition Studies
Reported anti-HCV activity context
HCV replicon model response review
Deaminase Resistance Comparative Studies
2′-Fluoro metabolic stability property
Comparative deaminase susceptibility assays
SAR Studies of 2′-Modified Nucleosides
Pure ribo stereoisomer control
dCK substrate specificity and polymerase incorporation
Synthesis of Advanced Analogs / Labeling
Dual halogenation synthetic handle
Cross-coupling or radiolabeling feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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